2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid
Description
This compound (CAS: 1417355-45-3, referred to herein as Compound A) is a hydrazinecarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring. Its structure combines a Boc group (a common protective group for amines) with a hydrazinecarboxylic acid moiety, making it valuable in medicinal chemistry for synthesizing hydrazones or as a building block in peptide-like frameworks. It is listed in Combi-Blocks’ catalog with 95% purity (QY-7210) and is used in research and development .
Properties
IUPAC Name |
[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]carbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5/c1-12(2,3)20-11(19)15-6-4-8(5-7-15)9(16)13-14-10(17)18/h8,14H,4-7H2,1-3H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPALBPYIASPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NNC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
A general strategy for synthesizing such compounds involves:
- Protecting the piperidine ring : Using di-tert-butyl dicarbonate to introduce the Boc group.
- Activating the piperidine ring for further reactions : This could involve converting a carboxylic acid group to an activated form like an acid chloride or anhydride.
- Coupling with hydrazinecarboxylic acid : This step would typically involve a peptide coupling reaction.
Detailed Synthesis Steps
Given the lack of specific methods for 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid , we can propose a hypothetical synthesis pathway based on common organic synthesis techniques:
Protection of Piperidine Ring :
- React 4-piperidine carboxylic acid with di-tert-butyl dicarbonate in an alkaline environment (e.g., sodium hydroxide or sodium carbonate) to form 1-tert-butoxycarbonyl-4-carboxypiperidine .
- Conditions: THF solvent, temperature around 0°C to room temperature, reaction time typically a few hours.
Activation of Carboxylic Acid :
- Convert 1-tert-butoxycarbonyl-4-carboxypiperidine into an activated form, such as an acid chloride using thionyl chloride or phosphorus pentachloride.
- Conditions: Dry solvent like dichloromethane, low temperature (e.g., 0°C), short reaction time.
Coupling with Hydrazinecarboxylic Acid :
- React the activated piperidine derivative with hydrazinecarboxylic acid in the presence of a coupling reagent (e.g., DCC, EDCI) and a base (e.g., triethylamine).
- Conditions: Room temperature, solvent like DMF or dichloromethane, reaction time several hours.
Data Table for Proposed Synthesis Steps
| Step | Reaction Components | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Piperidine carboxylic acid, Boc2O, NaOH/Na2CO3 | THF, 0°C to RT, 2-4 hours | 80-90% |
| 2 | 1-Boc-4-carboxypiperidine, SOCl2 | DCM, 0°C, 30 minutes | 85-95% |
| 3 | Activated piperidine, hydrazinecarboxylic acid, DCC, Et3N | DMF, RT, 4-6 hours | 70-80% |
Research Findings and Challenges
- Protecting Group Chemistry : The use of Boc protection is common due to its ease of removal under acidic conditions.
- Coupling Reactions : The choice of coupling reagent and conditions can significantly affect the yield and purity of the final product.
- Purification : Given the complexity of the molecule, purification might require multiple steps, including chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions would result in the replacement of a functional group with the nucleophile used.
Scientific Research Applications
2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its target. The hydrazinecarboxylic acid moiety can form hydrogen bonds and other interactions with the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences between Compound A and related Boc-protected piperidine/piperazine derivatives:
Physical and Chemical Properties
- Polarity: Compound A has a Topological Polar Surface Area (TPSA) ~105 Ų (estimated), higher than the thiazole derivative (TPSA ~85 Ų) due to additional hydrogen bond donors/acceptors .
- Solubility : Hydrazinecarboxylic acid derivatives are generally water-soluble at acidic pH but less so in organic solvents compared to lipophilic analogs like the thiazole-containing compound .
Biological Activity
2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in research.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₁₈N₂O₄
- CAS Number: 1417355-45-3
- Molecular Weight: 270.29 g/mol
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydrazinecarboxylic acid moiety, which contributes to its unique reactivity and biological activity.
Synthesis
The synthesis typically involves:
- Protection of the piperidine nitrogen using tert-butoxycarbonyl chloride (Boc-Cl).
- Acylation to introduce the carbonyl group.
- Formation of the hydrazinecarboxylic acid through hydrazinolysis of an ester intermediate.
This multi-step process allows for the selective introduction of functional groups essential for biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, enabling selective interactions with targets, while the hydrazinecarboxylic acid moiety can form hydrogen bonds, facilitating enzyme inhibition or modulation.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The hydrazinecarboxylic acid structure allows it to mimic substrate analogs, effectively blocking enzyme activity.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although detailed investigations are required to establish efficacy and mechanism.
Anticancer Potential
There is emerging evidence that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell pathways. Further research is necessary to elucidate these effects and optimize the compound for therapeutic use.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid | Similar structure with phenyl group | Moderate anti-inflammatory effects |
| 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid | Contains pyrazole ring | Potential anticancer activity |
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with a specific enzyme involved in metabolic regulation. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting strong inhibitory potential.
Study 2: Antimicrobial Testing
In vitro testing against E. coli and Staphylococcus aureus showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as an antimicrobial agent.
Q & A
Basic: What are the critical steps for synthesizing 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid, and how can purity be ensured?
Answer:
The synthesis typically involves:
- Hydrolysis of ester intermediates under basic conditions (e.g., NaOH in EtOH/water) to yield carboxylic acid derivatives, as demonstrated in analogous piperidine-based syntheses .
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy to prevent unwanted side reactions during coupling steps .
- Purification via acid precipitation (pH 3–4) followed by filtration and drying, ensuring removal of unreacted starting materials .
Purity (>95%) is validated using HPLC and elemental analysis (e.g., %C, %H, %N matching theoretical values) .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural confirmation?
Answer:
Discrepancies in ¹H NMR or IR spectra often arise from:
- Conformational flexibility of the piperidine ring, which can cause splitting or broadening of signals. Compare data to structurally similar compounds (e.g., 1-Boc-4-phenylpiperidine-2-carboxylic acid δ 1.52–4.31 ppm for CH groups) .
- Tautomerism in the hydrazinecarboxylic acid moiety, resolved via variable-temperature NMR or 2D-COSY to identify exchangeable protons .
- Cross-validation with mass spectrometry (e.g., m/z 313 for [M+H]⁺ in related compounds) and elemental analysis ensures structural integrity .
Advanced: What experimental design considerations are critical for studying this compound’s reactivity in peptide coupling?
Answer:
Key factors include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC) or mixed anhydrides to form reactive intermediates, minimizing racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates .
- Monitoring by TLC or LC-MS : Track coupling efficiency and detect side products (e.g., hydrazine byproducts) .
- Temperature control : Maintain 0–25°C to prevent Boc-group cleavage, which occurs above 40°C .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify functional groups (e.g., Boc carbonyl at ~167 ppm, piperidine CH signals at 1.5–4.3 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (1687 cm⁻¹ for hydrazinecarboxylic acid, 1730 cm⁻¹ for Boc) .
- HPLC : Assess purity (>95%) with C18 columns and UV detection at 210–254 nm .
- Elemental analysis : Validate stoichiometry (e.g., %C 49.99 vs. theoretical 49.99) .
Advanced: How can researchers optimize the yield of multi-step syntheses involving this compound?
Answer:
- Stepwise Boc protection : Introduce Boc early to stabilize the piperidine ring and reduce side reactions .
- In situ activation : Use coupling agents like HATU to improve hydrazinecarboxylic acid reactivity .
- Workup optimization : Acid precipitation (pH 3–4) followed by recrystallization from EtOH/water enhances purity (88% yield reported in analogous syntheses) .
- Scale-up adjustments : Replace batch processing with flow chemistry for controlled reaction conditions .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks per GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 precaution) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies mitigate Boc-group instability during derivatization?
Answer:
- Avoid acidic conditions : Boc groups hydrolyze under strong acids (e.g., TFA); use mild acids (e.g., HCl in dioxane) for selective deprotection .
- Low-temperature reactions : Conduct coupling steps at 0–10°C to preserve the Boc group .
- Alternative protecting groups : For acid-sensitive reactions, consider Fmoc or Cbz groups, though these may require orthogonal deprotection .
Basic: How is this compound utilized in medicinal chemistry research?
Answer:
- Peptidomimetic design : The hydrazinecarboxylic acid moiety mimics peptide bonds, enabling protease resistance in drug candidates .
- Building block : Used to synthesize piperidine-based inhibitors (e.g., carbonic anhydrase inhibitors via sulfamoylbenzoyl intermediates) .
- Biotarget conjugation : Functionalize via carboxylic acid for attachment to nanoparticles or fluorophores .
Advanced: How do steric effects from the Boc group influence reactivity in nucleophilic substitutions?
Answer:
- Shielding of the piperidine nitrogen : The bulky Boc group reduces nucleophilicity, requiring stronger bases (e.g., NaH) for deprotonation .
- Conformational locking : Boc protection restricts piperidine ring puckering, favoring axial or equatorial substituent orientations in transition states .
- Reaction kinetics : Slower SN2 rates observed in Boc-protected vs. free piperidines, quantified via Hammett plots .
Basic: What are the storage conditions to ensure long-term stability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
